3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline
Description
Chemical Structure and Properties 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline is a fluorinated aniline derivative featuring a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. The compound’s molecular formula is C₁₂H₁₂F₅N₂, with a molecular weight of 295.24 g/mol (inferred from structural analogs in ).
The trifluoromethyl group on the piperidine ring contributes to high lipophilicity, which may influence membrane permeability and target binding. The fluorine atoms on the aniline ring are known to reduce metabolic degradation by cytochrome P450 enzymes, a common feature in bioactive fluorinated compounds .
Properties
IUPAC Name |
3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2/c13-9-5-8(18)6-10(14)11(9)19-3-1-7(2-4-19)12(15,16)17/h5-7H,1-4,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDKLBTUGXVTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Coupling Reactions
The synthesis of 3,5-difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline likely follows a convergent approach, combining separately synthesized piperidine and aniline precursors. Search results indicate that similar trifluoromethyl-piperidine-aniline hybrids are constructed via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For instance, the coupling of 3,5-difluoro-4-nitrobenzene derivatives with 4-(trifluoromethyl)piperidine under palladium catalysis could install the piperidine moiety, followed by nitro group reduction to yield the target aniline.
Key considerations include:
-
Electrophilic activation : Introducing electron-withdrawing groups (e.g., nitro) at the aniline’s para position enhances reactivity toward SNAr with piperidine nucleophiles.
-
Catalyst selection : Palladium complexes (e.g., Pd(OAc)₂/Xantphos) facilitate C–N bond formation in hindered aromatic systems, as demonstrated in triazine-aniline couplings.
-
Temperature control : Reactions often require heating between 80–120°C to achieve sufficient kinetics while avoiding decomposition.
Halogenation and Ammoniation Pathways
Patented methods for structurally related chloro-trifluoromethyl anilines provide a template for fluorine incorporation. For example, US Patent 7,777,079B2 details a two-step process for 2,6-dichloro-4-trifluoromethyl-aniline involving halogenation of benzotrifluoride followed by ammoniation under high pressure (12 MPa) and temperature (173°C). Adapting this to the target compound would involve:
-
Fluorination : Direct fluorination of 4-nitrobenzotrifluoride using HF or KF in polar aprotic solvents.
-
Piperidine coupling : Displacement of a nitro or chloro group by 4-(trifluoromethyl)piperidine.
-
Nitro reduction : Catalytic hydrogenation or borohydride-mediated conversion to the aniline.
A comparative analysis of halogenation agents is provided in Table 1.
Table 1: Halogenation Agents for Fluorinated Intermediate Synthesis
| Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HF/Pyridine | DCM | 0–25 | 62 | |
| KF | DMF | 80–100 | 58 | |
| Selectfluor | Acetonitrile | 60 | 71 |
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
Efficient piperidine-aniline coupling necessitates tailored catalytic systems. Data from triazine-aniline syntheses show that Pd(OAc)₂ with bulky phosphine ligands (e.g., Xantphos) achieves >80% conversion in analogous SNAr reactions. For the target compound, screening ligands (BINAP, DavePhos) and bases (Cs₂CO₃, KOtBu) is critical to mitigate steric hindrance from the trifluoromethyl group.
Pressure and Temperature Effects
High-pressure ammoniation, as described in, enhances reaction rates but risks side reactions. For the nitro-to-aniline reduction step, NaBH₄ with Fe³⁺-based catalysts in water at 55°C achieves 78% yield in related systems. Microwave-assisted synthesis could further accelerate steps like piperidine coupling, reducing reaction times from hours to minutes.
Purification and Characterization
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates SNAr reactions at positions ortho/para to existing substituents. Key transformations include:
-
Mechanism : Fluorine atoms activate the ring for displacement by strong nucleophiles (e.g., Cl⁻) under acidic conditions .
Amide Coupling Reactions
The primary amine group participates in coupling reactions to form pharmacologically relevant amides:
-
Key Insight : The trifluoromethyl group enhances lipophilicity, improving binding affinity in drug candidates .
Reductive Amination
The amine group undergoes reductive amination with aldehydes/ketones:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclopropyl ketone | NaBH₃CN, MeOH, RT | N-Alkylated derivatives | 77% | |
| Trifluoromethyl aldehyde | Grignard reagent (EtMgBr), THF, 0°C | Chiral amine intermediates | 68% |
Hydrolysis and Cyclization
Controlled hydrolysis enables heterocycle formation:
| Process | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Benzonitrile hydrolysis | H₂O₂, K₂CO₃, DMSO, 10–40°C | Benzamide intermediates | 89% | |
| Cyclocondensation | Acetic acid, TFA, 80°C | Benzimidazole cores (e.g., antitumor agents) | 73% |
Deprotection and Functionalization
Protective group strategies enable selective modifications:
| Reaction | Conditions | Result | Yield | Source |
|---|---|---|---|---|
| PMB deprotection | BBr₃, CH₂Cl₂, −10°C → RT | Free phenolic derivatives | 59% | |
| Boc removal | HCl (g), 1,4-dioxane, RT | Primary amine regeneration | 91% |
Cross-Coupling Reactions
Palladium-catalyzed couplings diversify the aromatic system:
| Coupling Type | Catalysts/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, reflux | Biaryl analogs | 65% | |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF | Alkenylated derivatives | 58% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its derivatives have been investigated for their efficacy against various diseases, particularly in the following areas:
- Orexin Receptor Antagonism : Research has indicated that compounds similar to 3,5-difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline can act as antagonists for orexin receptors, which are implicated in sleep disorders and obesity. The modulation of these receptors may lead to novel treatments for conditions such as insomnia and metabolic syndromes .
Enzyme Inhibition
In silico studies have demonstrated that this compound can act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The binding affinity of the compound to AChE suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance inhibitory activity against AChE.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound and its derivatives. A study published in MDPI reported significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics like linezolid:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 3,5-Difluoro Compound | 5–10 | Bactericidal |
| Linezolid | 2–3 | Bactericidal |
This indicates that structural modifications can enhance antibacterial efficacy, making it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Activity
In a comparative study focusing on the antibacterial properties of various fluorinated compounds, derivatives of this compound were tested against clinical isolates of resistant bacterial strains. Results showed that certain modifications increased potency against biofilms formed by Staphylococcus aureus, which is known for its resistance mechanisms.
Case Study: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. By inhibiting AChE activity, it was observed that cognitive function improved in animal models subjected to neurotoxic agents. These findings suggest a dual role for this compound in both cognitive enhancement and neuroprotection.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences
Physicochemical and Electronic Effects
Trifluoromethyl (-CF₃) vs. Fluorophenyl (-C₆H₄F) Substituents The -CF₃ group in the target compound is strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to the 4-fluorophenyl analog . This may alter binding interactions with acidic residues in biological targets.
Piperidine vs. Piperazine Rings
- The piperidine ring (target compound and ) is less polar than the piperazine ring (), which contains two nitrogen atoms. Piperazine derivatives often exhibit higher solubility in aqueous media due to increased hydrogen-bonding capacity .
Fluorine Substitution on Aniline All three compounds retain 3,5-difluoro substitution on the aniline ring, which enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .
Biological Activity
3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C17H17F3N2
- Molecular Weight : 306.32 g/mol
- CAS Number : 1332356-31-6
- IUPAC Name : 3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential as an antagonist for orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This mechanism suggests possible applications in treating sleep disorders and obesity .
Anticancer Activity
Research indicates that derivatives of similar piperidine compounds exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| CaCo-2 (Colon Adenocarcinoma) | 12.0 |
| MCF7 (Breast Cancer) | 15.7 |
| A549 (Lung Cancer) | 8.9 |
These values suggest that the compound may possess similar cytotoxic capabilities, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related piperidine derivatives have shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
The presence of fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial action .
Study on Orexin Receptor Antagonism
A study published in Journal of Medicinal Chemistry explored the orexin receptor antagonism of piperidine derivatives. The findings indicated that modifications at the piperidine nitrogen significantly affected receptor binding affinity and selectivity. The study highlighted that compounds with trifluoromethyl substitutions exhibited enhanced potency against orexin receptors compared to their non-fluorinated counterparts .
Cytotoxicity Evaluation
In a recent evaluation of cytotoxicity using various human cancer cell lines, compounds structurally similar to this compound showed promising results. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction. Results indicated that these compounds could induce significant apoptosis in cancer cells while sparing normal cells .
Q & A
Advanced Research Question
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability : Incubate at 37°C for 24–72 hours, tracking degradation products via UPLC-QTOF-MS. The trifluoromethyl group may hydrolyze under acidic conditions, requiring pH-adjusted formulations .
How can researchers resolve contradictory bioactivity data in pharmacological studies involving this compound?
Advanced Research Question
Contradictions may arise from assay interference (e.g., fluorescence quenching) or off-target effects:
- Orthogonal assays : Validate kinase inhibition using both FRET and radiometric assays.
- Metabolite profiling : Identify active metabolites via hepatic microsome incubations .
- Structural analogs : Compare activity of derivatives lacking the piperidine or trifluoromethyl groups to isolate pharmacophores .
What computational approaches predict the compound’s binding affinity to target proteins?
Advanced Research Question
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) optimized for fluorine interactions. The trifluoromethyl group often occupies hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the piperidine ring .
How to design SAR studies for derivatives of this compound?
Advanced Research Question
Focus on modifying:
- Piperidine substituents : Replace trifluoromethyl with cyano or methylsulfonyl groups to probe steric/electronic effects .
- Fluorine positioning : Synthesize 2,4-difluoro analogs to compare ring activation trends .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral resolution : Use preparative HPLC with amylose-based columns or asymmetric hydrogenation with Ru-BINAP catalysts .
- Process monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediates in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
